molecular formula C11H7NO4 B8807505 2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid CAS No. 6957-51-3

2-(2,5-Dioxo-2,5-dihydro-1h-pyrrol-1-yl)benzoic acid

Cat. No. B8807505
Key on ui cas rn: 6957-51-3
M. Wt: 217.18 g/mol
InChI Key: AENZGWONVTXLRC-UHFFFAOYSA-N
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Patent
US09005670B2

Procedure details

A mixture of N-(4-carboxyphenyl)maleamic acid (5.0 g, 21.2 mmol), acetic anhydride (4 ml, 42.5 mmol) and sodium acetate (3.48 g, 42.5 mmol) Was heated at 80° C. for 3h. After heating, excess acetic anhydride was removed under reduced pressure and the residue purified by column chromatography using 0-4%. MeOH/DCM as an eluent to give 3k (33%) as a solid.15 mp: 165-168° C.; 1H NMR (400 MHz, DMSO-d6): δ 7.20 (s, 2H), 7.47 (d, J=8.4 Hz, 2H), 8.02 (d, 8.0 Hz, 2H), 12.75 (brs, 1H); HRMS (m/z): [M−H]− calcd for C11H6NO4, 216.0302; found, 216.0296.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:17])/[CH:12]=[CH:13]\[C:14]([OH:16])=O)=[CH:6][CH:5]=1)(O)=O.[C:18]([O:21]C(=O)C)(=[O:20])C.C([O-])(=O)C.[Na+]>>[O:16]=[C:14]1[CH:13]=[CH:12][C:11](=[O:17])[N:10]1[C:7]1[C:6]([C:18]([OH:21])=[O:20])=[CH:5][CH:4]=[CH:9][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=O)(O)C1=CC=C(C=C1)NC(\C=C/C(=O)O)=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
3.48 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
CUSTOM
Type
CUSTOM
Details
excess acetic anhydride was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
O=C1N(C(C=C1)=O)C1=CC=CC=C1C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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